molecular formula C19H16N2O3 B12461714 N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 27896-87-3

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12461714
CAS No.: 27896-87-3
M. Wt: 320.3 g/mol
InChI Key: FUTFEVZXFIOCND-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C21H20N2O3. It is known for its unique structure, which combines a naphthalene ring with an acetylamino group and a hydroxyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 2-naphthol with 2-acetylaminobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylaminophenyl)-1-hydroxynaphthalene-2-carboxamide
  • N-(2-acetylaminophenyl)-1-hydroxy-2-naphthamide

Uniqueness

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

CAS No.

27896-87-3

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2-acetamidophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-12(22)20-16-8-4-5-9-17(16)21-19(24)15-11-10-13-6-2-3-7-14(13)18(15)23/h2-11,23H,1H3,(H,20,22)(H,21,24)

InChI Key

FUTFEVZXFIOCND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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